molecular formula C7H4F2N2O3 B12501119 2,4-Difluoro-5-nitrobenzamide

2,4-Difluoro-5-nitrobenzamide

Cat. No.: B12501119
M. Wt: 202.11 g/mol
InChI Key: KLPRIRFRHXVVHS-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H4F2N2O3 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-nitrobenzamide typically involves the nitration of 2,4-difluorobenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction conditions are generally mild, and the process is straightforward, yielding the desired product with high purity and minimal by-products .

Industrial Production Methods

For industrial-scale production, the process can be optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The raw materials used are relatively inexpensive and readily available, making the industrial production of this compound feasible .

Scientific Research Applications

2,4-Difluoro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-5-nitrobenzamide is unique due to the presence of both fluorine and nitro groups on the benzene ring, combined with an amide group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPRIRFRHXVVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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